molecular formula C13H7ClFIO B3023687 3-Chloro-5-fluoro-2'-iodobenzophenone CAS No. 951890-42-9

3-Chloro-5-fluoro-2'-iodobenzophenone

Cat. No.: B3023687
CAS No.: 951890-42-9
M. Wt: 360.55 g/mol
InChI Key: MNJOGKXQHTUQJC-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2’-iodobenzophenone is an organic compound with the molecular formula C13H7ClFIO. It is a derivative of benzophenone, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene rings. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2’-iodobenzophenone typically involves the reaction of 5-iodo-2-chlorobenzoic acid with fluorobenzene. The process begins with the conversion of 5-iodo-2-chlorobenzoic acid to its corresponding acyl chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The acyl chloride is then reacted with fluorobenzene in the presence of anhydrous aluminum trichloride (AlCl3) as a catalyst under controlled temperature conditions (0-5°C) to yield 3-Chloro-5-fluoro-2’-iodobenzophenone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-fluoro-2’-iodobenzophenone is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor binding assays.

    Medicine: As a precursor in the synthesis of drugs, particularly those targeting metabolic pathways.

    Industry: In the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2’-iodobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoro-2’-iodobenzophenone is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of specialized pharmaceuticals and materials.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJOGKXQHTUQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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